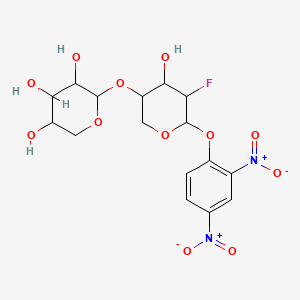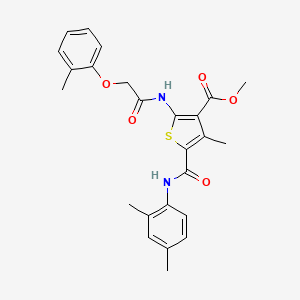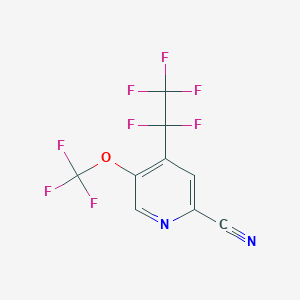
1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is a chemical compound with the molecular formula C12H16ClFN2 and a molecular weight of 242.72 g/mol . This compound features a piperidine ring substituted with a 2-chloro-5-fluorobenzyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cyclization: Catalysts like palladium or rhodium complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce N-oxides .
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2-Chloro-3-fluorobenzyl)piperidin-3-amine
- 1-(4-Fluorobenzyl)piperidin-4-amine
- 1-(2-Chloro-5-fluorobenzyl)piperidin-4-amine
Uniqueness: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H16ClFN2 |
|---|---|
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
1-[(2-chloro-5-fluorophenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C12H16ClFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 |
Clave InChI |
VYFQPYRYGNABJO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



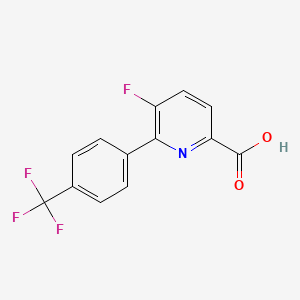
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)

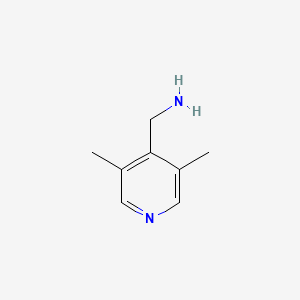
![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)

